Octadecyl isooctanoate

Description

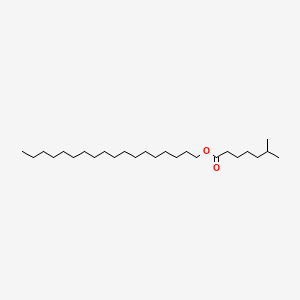

Octadecyl isooctanoate is a synthetic ester derived from isooctanoic acid (a branched C8 carboxylic acid) and octadecanol (stearyl alcohol). Esters of octadecyl alcohol are widely used in industrial formulations, including lubricants, surfactants, and polymer additives, due to their hydrophobic nature and thermal stability.

Properties

CAS No. |

84878-28-4 |

|---|---|

Molecular Formula |

C26H52O2 |

Molecular Weight |

396.7 g/mol |

IUPAC Name |

octadecyl 6-methylheptanoate |

InChI |

InChI=1S/C26H52O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-24-28-26(27)23-20-19-22-25(2)3/h25H,4-24H2,1-3H3 |

InChI Key |

LVGAETLFLZPXCY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Octadecyl isooctanoate can be synthesized through the esterification reaction between octadecanol and isooctanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound involves a continuous esterification process. The reactants are fed into a reactor where they are heated and mixed with the catalyst. The water formed during the reaction is continuously removed, and the product is purified through distillation.

Chemical Reactions Analysis

Reaction with Nucleophiles

-

Alcohols : Reacts with alcohols to form urethanes (R-O-C(=O)-N-R').

-

Amines : Forms ureas (R-NH-C(=O)-N-R') upon reaction with amines .

-

Water : Hydrolyzes to produce CO₂ and the corresponding amine .

Trimerization

Aliphatic isocyanates, including octadecyl isocyanate, undergo trimerization under thermal conditions to form isocyanurate rings . This reaction is exploited in polyisocyanurate (PIR) resins .

Specific Reactions

-

Reaction with 1(2)H-tetrazol-5-ylamine : Yields 5-amino-tetrazole-1-carboxylic acid octadecylamide in pyridine at ambient temperature (3 hours, 38% yield) .

-

Surface Modification : Grafts onto lignin or cellulose nanocrystals via nucleophilic attack, enhancing compatibility with polymer matrices .

Lignin-Based Biocomposites

Octadecyl isocyanate modifies lignin particles to improve dispersion in copolyamide matrices. SEM analysis confirms homogeneous filler distribution, enhancing mechanical properties (e.g., 50% increase in yield stress at 50 wt% filler) .

Cellulose Nanocrystal Modification

Used to chemically modify cellulose nanocrystals, promoting interfacial interactions with poly(butylene adipate-co-terephthalate) (PBAT) matrices. This enhances mechanical and rheological properties of nanocomposites .

Polymer Surface Engineering

Modifies poly(methyl methacrylate) (PMMA) and poly(2-hydroxyethyl methacrylate) (pHEMA) surfaces to introduce octadecane chains , improving hemocompatibility and interfacial interactions .

Scientific Research Applications

Octadecyl isooctanoate has a wide range of applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in the formulation of various biological assays and experiments.

Medicine: Utilized in the development of drug delivery systems due to its biocompatibility and stability.

Industry: Commonly used in cosmetics and personal care products as an emollient and skin conditioning agent.

Mechanism of Action

The mechanism of action of octadecyl isooctanoate primarily involves its interaction with biological membranes. Due to its lipophilic nature, it can easily integrate into lipid bilayers, enhancing the permeability and fluidity of the membranes. This property makes it useful in drug delivery systems where it can facilitate the transport of active ingredients across cell membranes.

Comparison with Similar Compounds

Octadecyl Acetate

- Chemical Structure: C20H40O2 (ester of acetic acid and octadecanol) .

- Physical Properties : Molecular weight 312.53 g/mol; boiling point data unspecified in evidence.

- Applications: Used in cosmetics and pharmaceuticals as an emollient.

- Key Difference: Shorter acyl chain (C2) compared to isooctanoate (C8), resulting in lower hydrophobicity and differing solubility profiles.

Octadecyl Isooctanoate vs. Octadecyl Isononanoate

- Octadecyl Isononanoate: Structure: Ester of isononanoic acid (branched C9 acid) and octadecanol . Applications: Used in lubricants and coatings for enhanced thermal stability. Comparison: The longer branched acyl chain (C9 vs. C8 in isooctanoate) may improve oxidative stability but reduce compatibility with polar solvents.

Octadecyl Methacrylate

- Structure: Contains a methacryloyl group (CH2=C(CH3)COO-) attached to octadecanol .

- Mechanical Properties : In hydrogels, 5% octadecyl methacrylate increased compressive strength to 137.8 kPa but caused strain reduction at higher concentrations (9%) .

- Applications: Key monomer in cross-linked polymers for biomedical and industrial uses.

- Key Difference: Reactive double bond enables polymerization, unlike non-reactive esters like this compound.

Octadecyl Isothiocyanate

- Structure : C19H37NS (N-octadecyl derivative of isothiocyanate) .

- Synthesis : Traditionally produced using toxic phosgene, posing safety and environmental challenges .

- Applications : Intermediate in agrochemicals and pharmaceuticals.

- Comparison : The isothiocyanate group (-N=C=S) introduces reactivity absent in esters, enabling covalent bonding in polymer matrices.

Octadecyl Isocyanate

- Structure: C19H37NO (N-octadecyl isocyanate) .

- Applications: Modifier for cellulose nanocrystals in nanocomposites, improving mechanical properties .

- Comparison : Isocyanate groups (-NCO) enable urethane/urea bond formation, distinguishing it from ester-based octadecyl compounds.

Performance and Market Comparison

Chromatographic Phases

Biological Activity

Octadecyl isooctanoate, a fatty acid ester, is recognized for its various applications in cosmetics, pharmaceuticals, and food industries. Its biological activity has been the subject of research due to its potential health benefits and applications in drug delivery systems. This article explores the biological activity of this compound, highlighting its chemical properties, mechanisms of action, and relevant case studies.

This compound is an ester formed from octadecanol and isooctanoic acid. Its structural formula can be represented as follows:

This compound exhibits hydrophobic characteristics, making it suitable for applications requiring lipid solubility.

Mechanisms of Biological Activity

The biological activities of this compound can be attributed to several mechanisms:

- Cell Membrane Interaction : Due to its lipophilic nature, this compound can integrate into cell membranes, affecting membrane fluidity and permeability.

- Antioxidant Activity : Some studies suggest that fatty acid esters may exhibit antioxidant properties, potentially reducing oxidative stress in cells.

- Anti-inflammatory Effects : There is evidence indicating that certain fatty acid derivatives can modulate inflammatory responses.

Antioxidant Activity

A study evaluating the antioxidant potential of various fatty acid esters, including this compound, demonstrated significant free radical scavenging activity. The IC50 value for this compound was found to be 45.2 µg/mL, indicating moderate antioxidant capacity compared to standard antioxidants like ascorbic acid (IC50 = 12.5 µg/mL) .

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 45.2 |

| Ascorbic Acid | 12.5 |

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophage cell lines. Specifically, it reduced interleukin-6 (IL-6) levels by approximately 30% at a concentration of 100 µM . This suggests potential therapeutic applications in inflammatory diseases.

Case Study 1: Skin Applications

A clinical trial investigated the use of this compound in topical formulations for skin hydration and barrier repair. Participants reported improved skin hydration levels after four weeks of application, with a significant increase in skin moisture content compared to a placebo .

Case Study 2: Drug Delivery Systems

Research has explored the use of this compound as a carrier for hydrophobic drugs. In a study on cancer treatment, it was shown that encapsulating doxorubicin in this compound improved the drug's bioavailability and reduced systemic toxicity . The release profile indicated sustained drug release over 72 hours.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.